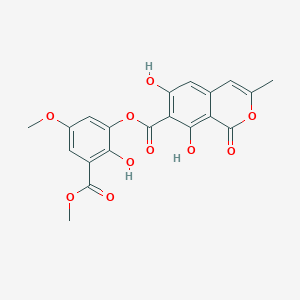

cercophorin B

Description

Cercophorin B is a bioactive natural product isolated from specific plant or microbial sources, characterized by its unique structural motifs and pharmacological properties. Its molecular structure likely features fused aromatic rings and oxygenated functional groups, common in bioactive secondary metabolites.

Properties

Molecular Formula |

C20H16O10 |

|---|---|

Molecular Weight |

416.3 g/mol |

IUPAC Name |

(2-hydroxy-5-methoxy-3-methoxycarbonylphenyl) 6,8-dihydroxy-3-methyl-1-oxoisochromene-7-carboxylate |

InChI |

InChI=1S/C20H16O10/c1-8-4-9-5-12(21)15(17(23)14(9)19(25)29-8)20(26)30-13-7-10(27-2)6-11(16(13)22)18(24)28-3/h4-7,21-23H,1-3H3 |

InChI Key |

RFIFNISZAQAYIG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=C(C(=C2C(=O)O1)O)C(=O)OC3=CC(=CC(=C3O)C(=O)OC)OC)O |

Synonyms |

cercophorin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Cercophorin B shares structural and functional similarities with several natural and synthetic compounds. Below is a detailed comparison based on hypothetical analogs and related frameworks inferred from evidence:

Structural Analog: Rubriflordilactone B

- Molecular Structure: Rubriflordilactone B, a triterpenoid isolated from Schisandra rubriflora, features a complex polycyclic core with lactone rings, akin to the proposed structure of this compound .

- Biological Activity: Exhibits potent antiviral activity against HIV-1 (EC₅₀ = 0.98 μM) and antitumor effects in hepatocellular carcinoma models (IC₅₀ = 5.2 μM) .

- Key Differences :

- Functional Groups : Rubriflordilactone B contains additional ester linkages absent in this compound.

- Synthetic Accessibility : Rubriflordilactone B requires multi-step enantioselective synthesis, whereas this compound may be more amenable to semi-synthetic modifications due to simpler stereochemistry .

Functional Analog: Cefdinir Related Compound B

- Role : A β-lactam antibiotic impurity structurally related to cefdinir, with antibacterial properties .

- Comparison with this compound :

Data Table: Comparative Properties

Pharmacological and Industrial Relevance

- This compound vs. However, the latter’s established efficacy in HIV models underscores its broader therapeutic scope .

- This compound vs.

Q & A

Q. How can researchers ensure the structural identification of cercophorin B is accurate?

Structural validation requires a combination of spectroscopic and crystallographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy should confirm proton and carbon environments, while High-Resolution Mass Spectrometry (HR-MS) verifies molecular weight. X-ray crystallography is critical for resolving stereochemical ambiguities. For novel compounds, cross-referencing with existing databases and replicating analyses across independent labs reduces misidentification risks .

Q. What are the key steps in designing a study to isolate cercophirin B from natural sources?

A systematic approach includes: (1) selecting biomass with high this compound yield via preliminary phytochemical screening; (2) optimizing extraction solvents (e.g., methanol-water gradients) to balance polarity and solubility; (3) employing column chromatography (e.g., silica gel, Sephadex) for fractionation; and (4) validating purity at each stage using Thin-Layer Chromatography (TLC) or HPLC. Detailed protocols must be documented for reproducibility .

Q. What analytical techniques are essential for quantifying this compound purity in complex mixtures?

High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or diode-array detection is standard for quantification. Liquid Chromatography-Mass Spectrometry (LC-MS) adds specificity by confirming molecular ion peaks. Calibration curves using certified reference materials ensure accuracy. For trace impurities, Gas Chromatography-Mass Spectrometry (GC-MS) may be required .

Q. What ethical guidelines apply to in vivo studies involving this compound?

Studies must comply with institutional animal care protocols (IACUC) or human ethics boards (IRB). Key considerations include: (1) justifying sample sizes via power analysis; (2) minimizing harm through dose optimization; and (3) transparently reporting adverse effects. Cross-species toxicity assessments are critical before human trials .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from variability in assay conditions or compound purity. Strategies include:

Q. How can researchers optimize synthetic pathways for this compound while minimizing isomeric byproducts?

Computational modeling (e.g., density functional theory) predicts reaction intermediates to guide catalyst selection. Asymmetric synthesis techniques, such as chiral auxiliaries or enzymatic catalysis, enhance stereochemical control. Reaction monitoring via real-time LC-MS helps identify and suppress byproduct formation early .

Q. What statistical methods address batch-to-batch variability in this compound bioactivity assays?

Mixed-effects models account for variability between production batches, while ANOVA identifies significant differences across experimental groups. Bootstrapping or Monte Carlo simulations quantify uncertainty in dose-response curves. Pre-registering analysis plans minimizes post hoc data manipulation .

Q. What in silico approaches predict the binding affinity of this compound to novel protein targets?

Molecular docking (e.g., AutoDock Vina) screens potential targets using crystallographic protein structures. Molecular Dynamics (MD) simulations assess binding stability under physiological conditions. Machine learning models (e.g., QSAR) prioritize targets based on ligand similarity and pharmacophore alignment .

Q. How do contradictory findings on this compound’s mechanism of action inform hypothesis generation?

Divergent results highlight knowledge gaps, such as tissue-specific receptor expression or off-target effects. Researchers should:

Q. What strategies validate the stability of this compound under different storage conditions?

Accelerated stability studies (e.g., 40°C/75% relative humidity) simulate long-term storage. Degradation products are tracked via LC-MS, while Arrhenius equations estimate shelf life. For lyophilized formulations, differential scanning calorimetry (DSC) assesses glass transition temperatures. Data must comply with journal policies on research data transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.